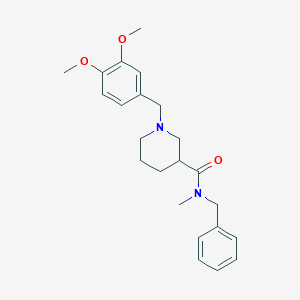![molecular formula C15H14N2O5 B246898 N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide, also known as DB844, is a synthetic compound that has been extensively studied for its potential as an antiparasitic agent. In recent years, DB844 has gained attention for its promising results in the treatment of leishmaniasis, a parasitic disease that affects millions of people worldwide.
Mecanismo De Acción
The exact mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of the parasite's mitochondrial function. N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide has been shown to disrupt the parasite's energy metabolism, leading to a decrease in ATP production and ultimately, parasite death.
Biochemical and Physiological Effects:
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide has been shown to have low toxicity in both in vitro and in vivo studies, making it a promising candidate for further development as an antiparasitic agent. In addition to its antiparasitic activity, N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide has also been shown to have anti-inflammatory properties, which may contribute to its effectiveness in the treatment of leishmaniasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide is its low toxicity, which allows for higher concentrations to be used in in vitro experiments without causing harm to cells. However, N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide is a synthetic compound and may not accurately reflect the complexity of natural compounds found in living organisms. Additionally, the exact mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide is not fully understood, which may limit its potential as a therapeutic agent.
Direcciones Futuras
Future research on N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide should focus on further elucidating its mechanism of action and exploring its potential as a treatment for other parasitic diseases. Additionally, the development of more efficient synthesis methods for N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide may help to expedite the drug development process. Finally, the use of N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide in combination with other antiparasitic agents should be explored as a potential strategy for improving treatment outcomes.
Métodos De Síntesis
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with furan-2-carboxylic acid, which produces the intermediate compound N-(2-furoyl)-2,3-dihydro-1,4-benzodioxin-6-amine. This intermediate is then reacted with 2-oxoethyl isocyanate to form the final product, N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide has been extensively studied for its potential as an antiparasitic agent, particularly in the treatment of leishmaniasis. Leishmaniasis is a parasitic disease that is transmitted by sandflies and affects millions of people worldwide. Current treatments for leishmaniasis are often toxic and have limited effectiveness, making the development of new treatments a priority. N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide has shown promising results in both in vitro and in vivo studies, demonstrating potent activity against Leishmania parasites.
Propiedades
Nombre del producto |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide |
|---|---|
Fórmula molecular |
C15H14N2O5 |
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H14N2O5/c18-14(9-16-15(19)12-2-1-5-20-12)17-10-3-4-11-13(8-10)22-7-6-21-11/h1-5,8H,6-7,9H2,(H,16,19)(H,17,18) |
Clave InChI |
KIEFTFGKGVSCIQ-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CNC(=O)C3=CC=CO3 |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)NC(=O)CNC(=O)C3=CC=CO3 |
Solubilidad |
45.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B246818.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)

![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)
![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)



![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)